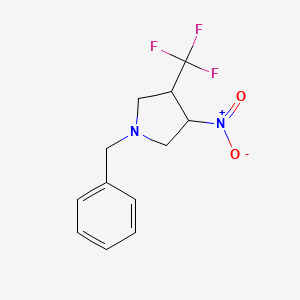
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine
概要
説明
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine is a chemical compound with the molecular formula C₁₂H₁₃F₃N₂O₂ and a molecular weight of 274.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group, a nitro group, and a trifluoromethyl group. It is primarily used in research settings, particularly in the field of proteomics .
準備方法
The synthesis of 1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine typically involves the following steps:
化学反応の分析
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine undergoes several types of chemical reactions:
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Addition: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include hydrogen gas, catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine has several scientific research applications:
作用機序
The mechanism of action of 1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as proteins or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or other interactions . The nitro group can participate in redox reactions, potentially altering the activity of the target molecule .
類似化合物との比較
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: This compound lacks the benzyl, nitro, and trifluoromethyl groups, making it less reactive in certain chemical reactions.
Pyrrolidine-2,5-diones: These compounds have different substituents, leading to variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
生物活性
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.
Overview of the Compound
This compound is characterized by its unique trifluoromethyl group, which enhances its biological activity and pharmacological profile. The presence of this group often correlates with improved potency and selectivity in drug design.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In cellular assays, it exhibited moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer | 15 |
| Breast Cancer | 20 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, which are crucial for cancer progression and microbial resistance.
- Modulation of Cell Signaling : It affects the sphingosine-1-phosphate (S1P) signaling pathway, which plays a vital role in immune responses and vascular integrity .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study on its effects on cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
- Another investigation focused on its antimicrobial efficacy showed promising results in treating infections caused by resistant bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics .
特性
IUPAC Name |
1-benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)10-7-16(8-11(10)17(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEGQJIXKNZUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















